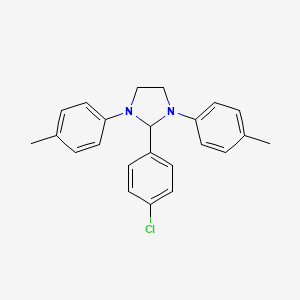

![molecular formula C29H51NO2 B11555181 N-[4-(pentyloxy)phenyl]octadecanamide](/img/structure/B11555181.png)

N-[4-(pentyloxy)phenyl]octadecanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(Pentyloxy)phenyl]octadecanamide is an organic compound with the molecular formula C29H51NO2. It is a member of the amide class of compounds, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound features a long aliphatic chain, making it hydrophobic, and a phenyl group substituted with a pentyloxy group, which can influence its chemical reactivity and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Amidation Reaction: : The primary method for synthesizing N-[4-(pentyloxy)phenyl]octadecanamide involves the reaction of octadecanoic acid (stearic acid) with 4-(pentyloxy)aniline. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Reaction Conditions

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

Temperature: Room temperature to 50°C

Catalyst: Sometimes, a catalyst like 4-dimethylaminopyridine (DMAP) is used to increase the reaction rate.

-

Industrial Production Methods: : Industrially, the synthesis might involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : N-[4-(Pentyloxy)phenyl]octadecanamide can undergo oxidation reactions, particularly at the phenyl ring or the aliphatic chain. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Reduction: : The compound can be reduced using agents like lithium aluminum hydride (LiAlH4), which can reduce the amide group to an amine.

-

Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium at elevated temperatures.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: HNO3 and H2SO4 at temperatures below 50°C to avoid over-nitration.

Major Products

Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.

Reduction: Formation of primary amines.

Substitution: Formation of nitro derivatives when nitration is performed.

Scientific Research Applications

Chemistry

N-[4-(Pentyloxy)phenyl]octadecanamide is used as a model compound in studying the properties of long-chain amides. Its hydrophobic nature makes it useful in the study of surface-active agents and their interactions with various substrates.

Biology

In biological research, this compound can be used to study the interactions of amides with biological membranes. Its long aliphatic chain allows it to integrate into lipid bilayers, making it a useful tool in membrane biophysics.

Medicine

Industry

In the industrial sector, this compound can be used as a surfactant or emulsifying agent. Its ability to reduce surface tension makes it valuable in formulations requiring stable emulsions.

Mechanism of Action

The mechanism by which N-[4-(pentyloxy)phenyl]octadecanamide exerts its effects largely depends on its interaction with lipid membranes. The long aliphatic chain allows it to embed within the lipid bilayer, potentially altering membrane fluidity and permeability. The phenyl group can participate in π-π interactions, further stabilizing its position within the membrane.

Comparison with Similar Compounds

Similar Compounds

N-[4-(Methoxy)phenyl]octadecanamide: Similar structure but with a methoxy group instead of a pentyloxy group.

N-[4-(Ethoxy)phenyl]octadecanamide: Features an ethoxy group, making it slightly less hydrophobic.

N-[4-(Butoxy)phenyl]octadecanamide: Contains a butoxy group, providing a balance between hydrophobicity and reactivity.

Uniqueness

N-[4-(Pentyloxy)phenyl]octadecanamide is unique due to its specific pentyloxy substitution, which provides a distinct balance of hydrophobicity and reactivity. This makes it particularly useful in studies involving lipid interactions and surface activity.

Properties

Molecular Formula |

C29H51NO2 |

|---|---|

Molecular Weight |

445.7 g/mol |

IUPAC Name |

N-(4-pentoxyphenyl)octadecanamide |

InChI |

InChI=1S/C29H51NO2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-29(31)30-27-22-24-28(25-23-27)32-26-20-6-4-2/h22-25H,3-21,26H2,1-2H3,(H,30,31) |

InChI Key |

DTAYQVXQSMMJIO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11555101.png)

![4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11555119.png)

![5-(4-Chloroanilino)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-ylhydrosulfide](/img/structure/B11555121.png)

![4-bromo-2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11555131.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11555134.png)

![2,4-dibromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11555137.png)

![N'-[(E)-(2,4-diethoxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B11555138.png)

![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11555145.png)

![2,2-bis(4-methylphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]cyclopropanecarbohydrazide](/img/structure/B11555166.png)

![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(2-methylphenyl)acetamide](/img/structure/B11555168.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11555174.png)

![4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11555176.png)